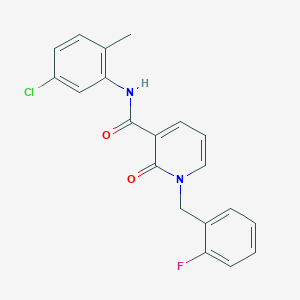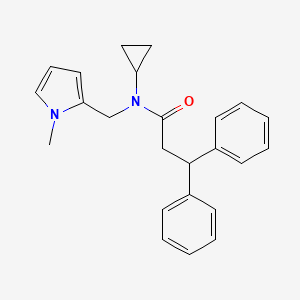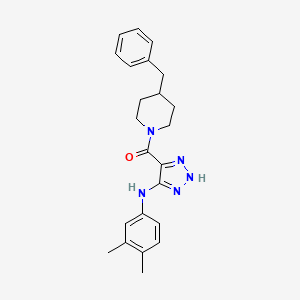![molecular formula C15H20N2O2 B2736107 N-Methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]prop-2-enamide CAS No. 2202293-42-1](/img/structure/B2736107.png)
N-Methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]prop-2-enamide is a chemical compound commonly known as N-PPAP. It is a synthetic compound that has been widely used in scientific research due to its unique properties. N-PPAP is a derivative of propionylphenylalanine, which is an amino acid that plays a crucial role in the biosynthesis of proteins.
作用機序
The mechanism of action of N-PPAP is not fully understood. However, it has been shown to increase the release of dopamine in the brain by inhibiting the reuptake of dopamine by neurons. This leads to an increase in dopamine levels in the brain, which can improve mood and motivation.
Biochemical and Physiological Effects:
N-PPAP has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve mood and motivation. Additionally, N-PPAP has been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One of the advantages of using N-PPAP in lab experiments is its ability to increase dopamine levels in the brain. This can be useful for investigating the role of dopamine in various physiological processes. However, one of the limitations of using N-PPAP is its potential toxicity. It is important to use appropriate safety measures when handling N-PPAP in the lab.
将来の方向性
There are several future directions for research on N-PPAP. One direction is to investigate its potential as a treatment for drug addiction. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of N-PPAP and its effects on the brain and body.
合成法
The synthesis of N-PPAP involves several steps. The first step is the protection of the amino group of L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. The second step involves the acylation of the protected amino group with propionyl chloride to form Boc-L-propionylphenylalanine. The third step is the deprotection of the Boc group with trifluoroacetic acid to yield L-propionylphenylalanine. The fourth step involves the coupling of L-propionylphenylalanine with N-methyl-N-[(2-oxo-2-phenylethyl)amino]acetonitrile to form N-PPAP.
科学的研究の応用
N-PPAP has been widely used in scientific research due to its unique properties. It has been shown to have neuroprotective effects and can improve cognitive function. N-PPAP has also been shown to increase dopamine levels in the brain, which can improve mood and motivation. Additionally, N-PPAP has been investigated for its potential as a treatment for drug addiction.
特性
IUPAC Name |
N-methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-13(12-9-7-6-8-10-12)16-14(18)11-17(3)15(19)5-2/h5-10,13H,2,4,11H2,1,3H3,(H,16,18)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYXBPSDGILFEP-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)NC(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-({[(1R)-1-phenylpropyl]carbamoyl}methyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzhydryl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2736025.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2736028.png)
![Methyl 2-[6-bromo-2-(4-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2736029.png)

![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2736031.png)
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2736032.png)



![N-[(1-Phenyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2736041.png)

![N-(3-morpholin-4-ylpropyl)-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2736045.png)
![methyl 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2736046.png)